7-Hydroxy-1H-2-benzopyran-1-one
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Overview
Description
7-Hydroxy-1H-isochromen-1-one is a heterocyclic compound that belongs to the class of isochromen-1-ones. This compound is characterized by a benzopyranone structure with a hydroxyl group at the 7th position. Isochromen-1-ones are known for their diverse biological activities and are often found in natural products with significant pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-1H-isochromen-1-one typically involves the cyclization of homophthalic acid derivatives. One common method includes the condensation of homophthalic acid with acetic anhydride, followed by cyclization in the presence of a dehydrating agent . Another approach involves the bromination of 3-acetyl-1H-isochromen-1-one, followed by heterocyclization with thioamides .
Industrial Production Methods: Industrial production methods for 7-Hydroxy-1H-isochromen-1-one are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
7-Hydroxy-1H-isochromen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 7-Hydroxy-1H-isochromen-1-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group at the 7th position can donate hydrogen atoms to neutralize free radicals.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation
Comparison with Similar Compounds
3-Phenyl-1H-isochromen-1-one: Known for its antioxidant and anti-inflammatory properties.
3-Acetyl-1H-isochromen-1-one: Used in the synthesis of various heterocyclic compounds.
3-Bromo-1H-isochromen-1-one: Utilized in halogenation reactions
Uniqueness: 7-Hydroxy-1H-isochromen-1-one stands out due to its hydroxyl group, which enhances its antioxidant activity and makes it a valuable compound for medicinal chemistry .
Properties
CAS No. |
63585-76-2 |
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Molecular Formula |
C9H6O3 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
7-hydroxyisochromen-1-one |
InChI |
InChI=1S/C9H6O3/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-5,10H |
InChI Key |
GGGMIBRVCCSFNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=COC2=O)O |
Origin of Product |
United States |
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